3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a member of the pyridin-2-amine family of compounds. It is a heterocyclic aromatic compound with the molecular formula C9H7F4N. It is an important building block for the synthesis of various organic compounds, such as pharmaceuticals and other biologically active molecules. It is also a useful reagent for the synthesis of other compounds.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active molecules, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of various polymers and other materials. Additionally, it has been used in the synthesis of various dyes and pigments.
Mechanism Of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of target molecules, resulting in the formation of a new covalent bond. This reaction is known as nucleophilic substitution.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine are not fully understood. However, it has been shown to interact with various enzymes, receptors, and other molecules in the body. It has also been shown to affect the activity of certain enzymes and other molecules, which may lead to changes in biochemical and physiological processes.
Advantages And Limitations For Lab Experiments
The major advantage of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is its availability and ease of use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. Additionally, it is a versatile reagent and can be used in a variety of reactions. The major limitation of this compound is its toxicity. It is considered to be a hazardous chemical and should be handled with caution in the laboratory.
Future Directions
The future directions for 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine research include the development of new synthetic methods, the exploration of new applications, and the investigation of its potential toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies are needed to assess the potential of this compound as a therapeutic agent.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)9-5-7(12(14,15)16)6-18-11(9)17/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBVPDLLSJPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.